(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine
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Overview
Description
(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a bromophenyl group and a pentafluorophenyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. For this compound, the reaction would involve 4-bromobenzaldehyde and pentafluoroaniline under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine can be used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions with imine-containing substrates.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine would depend on its specific application. Generally, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The bromophenyl and pentafluorophenyl groups can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine
- (E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine
Uniqueness
(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine is unique due to the presence of both bromine and pentafluorophenyl groups, which can impart distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
78161-65-6 |
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Molecular Formula |
C13H5BrF5N |
Molecular Weight |
350.08 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C13H5BrF5N/c14-6-1-3-7(4-2-6)20-5-8-9(15)11(17)13(19)12(18)10(8)16/h1-5H |
InChI Key |
RCIIKDQAALPQII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=C(C(=C2F)F)F)F)F)Br |
Origin of Product |
United States |
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